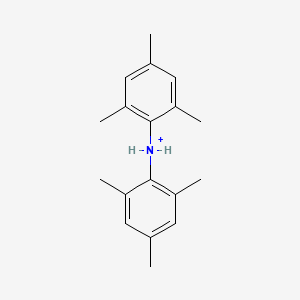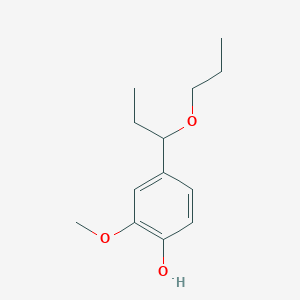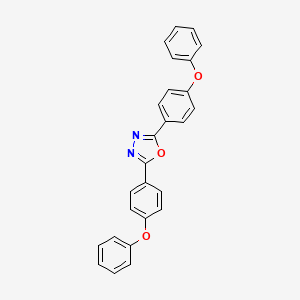
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is known for its unique structural features, which include two phenoxyphenyl groups attached to an oxadiazole ring. The presence of these groups imparts significant electronic and steric effects, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-phenoxybenzohydrazide with 4-phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4), resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and various substituted phenoxyphenyl compounds.
Aplicaciones Científicas De Investigación
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its ability to intercalate with DNA can lead to anticancer properties by disrupting the replication process.
Comparación Con Compuestos Similares
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with methoxy groups instead of phenoxy groups, leading to different electronic properties.
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Contains chlorophenyl groups, which can enhance its reactivity in certain chemical reactions.
2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole: The presence of nitro groups imparts strong electron-withdrawing effects, affecting its chemical behavior.
The uniqueness of this compound lies in its phenoxyphenyl groups, which provide a balance of electronic and steric effects, making it versatile for various applications.
Propiedades
Número CAS |
151426-53-8 |
|---|---|
Fórmula molecular |
C26H18N2O3 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2,5-bis(4-phenoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C26H18N2O3/c1-3-7-21(8-4-1)29-23-15-11-19(12-16-23)25-27-28-26(31-25)20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H |
Clave InChI |
OMTSIYZBDVQLOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
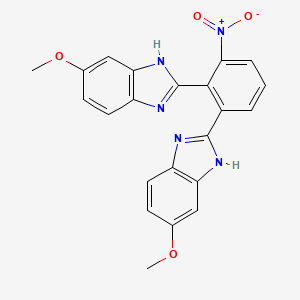
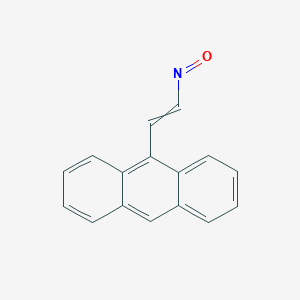
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
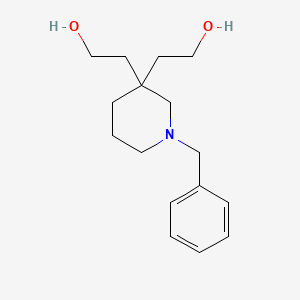
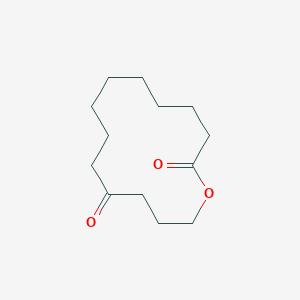
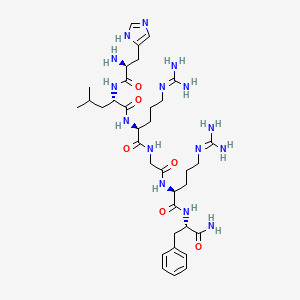
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

